Nnal-N-oxide, (R)-

CAS No.: 762268-58-6

Cat. No.: VC17099649

Molecular Formula: C10H15N3O3

Molecular Weight: 225.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 762268-58-6 |

|---|---|

| Molecular Formula | C10H15N3O3 |

| Molecular Weight | 225.24 g/mol |

| IUPAC Name | N-[(4R)-4-hydroxy-4-(1-oxidopyridin-1-ium-3-yl)butyl]-N-methylnitrous amide |

| Standard InChI | InChI=1S/C10H15N3O3/c1-12(11-15)6-3-5-10(14)9-4-2-7-13(16)8-9/h2,4,7-8,10,14H,3,5-6H2,1H3/t10-/m1/s1 |

| Standard InChI Key | DKBKTKUNVONEGX-SNVBAGLBSA-N |

| Isomeric SMILES | CN(CCC[C@H](C1=C[N+](=CC=C1)[O-])O)N=O |

| Canonical SMILES | CN(CCCC(C1=C[N+](=CC=C1)[O-])O)N=O |

Introduction

Chemical Identity and Structural Properties

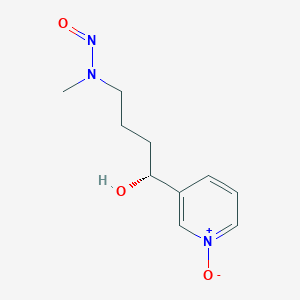

(R)-NNAL-N-oxide belongs to the class of aliphatic amine N-oxides, characterized by a zwitterionic N⁺–O⁻ bond (Figure 1A) . The N-oxide functional group introduces significant polarity, with a dipole moment of approximately 4.0–5.0 D, enhancing aqueous solubility and reducing membrane permeability compared to (R)-NNAL . The stereochemistry at the C1 position (pyridyl side chain) and C4 (hydroxyl group) defines its (R)-configuration, distinguishing it from the (S)-enantiomer, which exhibits stronger tissue retention and carcinogenic activity .

Key physicochemical properties include:

-

Molecular weight: ~247.3 g/mol (estimated from parent NNAL)

-

LogP: Reduced by 1.5–2.0 units compared to (R)-NNAL due to N-oxide hydrophilicity

-

pKa: ~4–5 (protonation of the N-oxide group under acidic conditions)

The zwitterionic nature stabilizes (R)-NNAL-N-oxide in physiological environments, promoting hydrogen bonding with water and polar biomolecules . This property contrasts with aromatic N-oxides, which exhibit shorter N–O bonds and higher redox stability .

Biosynthesis and Metabolic Pathways

Oxidative Metabolism of NNK

NNK undergoes a two-step metabolic cascade (Figure 1B):

-

Carbonyl reduction: Catalyzed by cytosolic carbonyl reductases (e.g., CBR1), forming (R)- and (S)-NNAL enantiomers .

-

N-Oxidation: Mediated by hepatic and pulmonary flavin-containing monooxygenases (FMOs) or cytochrome P450 enzymes (e.g., CYP2A6), yielding (R)-NNAL-N-oxide .

In isolated perfused rat lung models, N-oxidation accounts for 24% of total NNK-derived metabolites in tissue, with (R)-NNAL-N-oxide representing a significant detoxification route . Competing pathways include α-hydroxylation (generating reactive intermediates) and glucuronidation .

Table 1: Metabolic Fate of NNK in Rat Lung (120-Min Perfusion)

| Metabolite | Perfusate (%) | Tissue (%) |

|---|---|---|

| NNK-N-oxide | 48 ± 7 | - |

| Keto alcohol | 14 ± 4 | - |

| Keto acid | 12 ± 4 | 21 ± 4 |

| NNAL-N-oxide | - | 24 ± 3 |

| Parent NNK | 4.5 | 6.5 ± 2 |

Pharmacokinetic Profile

(R)-NNAL-N-oxide exhibits distinct pharmacokinetic behavior due to its polarity:

The compound’s high hydration number (q ≈ 3) facilitates renal excretion, though pulmonary retention persists due to hydrogen bonding with alveolar surfactants .

Toxicological Implications

Detoxification vs. Latent Reactivity

While N-oxidation generally detoxifies tertiary amines, (R)-NNAL-N-oxide retains conditional reactivity:

-

Reductive reactivation: Under hypoxic conditions, enzymatic reduction (e.g., via CYP450) regenerates (R)-NNAL, which may undergo further bioactivation .

-

ROS generation: The N⁺–O⁻ bond can participate in redox cycling, producing superoxide radicals in the presence of transition metals .

Enantioselective Toxicity

(R)-NNAL-N-oxide demonstrates markedly lower carcinogenic potential than (S)-NNAL in A/J mouse models (Table 2) . This enantioselectivity arises from differential tissue retention and metabolic recycling rates .

Table 2: Comparative Tumorigenicity in A/J Mice

| Compound | Tumor Multiplicity (Tumors/Lung) |

|---|---|

| NNK | 18.5 ± 3.2 |

| (S)-NNAL | 17.9 ± 2.8 |

| (R)-NNAL | 5.1 ± 1.4 |

| (R)-NNAL-N-oxide | 2.3 ± 0.9 |

Analytical Characterization

Chromatographic Methods

-

HPLC-UV/Radioflow: Baseline separation of (R)- and (S)-NNAL-N-oxide achieved using chiral columns (e.g., Chiralpak AD-RH) with mobile phase: hexane/ethanol/diethylamine (80:20:0.1 v/v) .

-

LC-MS/MS: Quantification via multiple reaction monitoring (MRM) transitions (e.g., m/z 247 → 130 for (R)-NNAL-N-oxide) .

Spectroscopic Techniques

Research Gaps and Future Directions

-

Enantioselective metabolism: Clarify FMO/CYP isoform specificity for (R)- vs. (S)-NNAL oxidation.

-

Redox biology: Investigate ROS generation kinetics in human pulmonary cells.

-

Biomarker potential: Explore (R)-NNAL-N-oxide as a non-invasive marker for NNK exposure quantification.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume